

An In-depth Technical Guide to 2-(Trifluoromethyl)phenyl Isothiocyanate

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenyl
isothiocyanate

Cat. No.: B156788

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Note: This guide pertains to **2-(Trifluoromethyl)phenyl isothiocyanate**, CAS Number 1743-86-8. It is presumed this is the compound of interest, as "2-(Trichloromethyl)phenyl isothiocyanate" is less common in the context of drug development.

This technical whitepaper provides a comprehensive overview of **2-(Trifluoromethyl)phenyl isothiocyanate**, a critical intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Chemical Identity and Properties

2-(Trifluoromethyl)phenyl isothiocyanate is an important reagent in organic synthesis, largely due to the unique properties conferred by the trifluoromethyl (-CF₃) and isothiocyanate (-NCS) functional groups.^{[1][2]} The -CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the highly reactive -NCS group serves as a versatile handle for constructing a variety of biologically active molecules.^[2]

Synonyms:

- Isothiocyanic acid 2-(trifluoromethyl)phenyl ester^[1]
- α,α,α -Trifluoro-o-tolyl isothiocyanate^[1]

- 1-Isothiocyanto-2-(trifluoromethyl)benzene[3][4]
- o-Trifluoromethyl phenyl isothiocyanate[3]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1743-86-8[1][2][3][4]
Molecular Formula	C8H4F3NS[1][3][4]
Molecular Weight	203.18 g/mol [1][2]
MDL Number	MFCD00039644[1]
PubChem CID	737162[1][3]
InChI Key	FCEKLQPJGXIQRY-UHFFFAOYSA-N[3]
SMILES	FC(F)(F)c1ccccc1N=C=S

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless to light yellow clear liquid[1]
Purity	≥97%[3]
Boiling Point	216-220 °C[1]
Density	1.346 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.566
Flash Point	105 °C (closed cup)
Storage	Store at 2 - 8 °C[1]

Role in Drug Discovery and Chemical Synthesis

The dual functionality of this compound makes it an indispensable tool for medicinal chemists. [2] The isothiocyanate group readily reacts with nucleophiles such as amines, thiols, and alcohols to form thioureas, thioamides, and thiocarbamates, respectively. [2] Thiourea derivatives, in particular, are structural motifs found in numerous therapeutic agents. [2]

The trifluoromethyl group is a bioisostere for chlorine and is used to block metabolic oxidation sites, thereby improving a drug's pharmacokinetic profile and bioavailability. [2][5] Its incorporation is a common strategy in the development of various therapeutic classes, including anticancer, antiviral, and anti-inflammatory drugs. [2]

Beyond pharmaceuticals, this compound is used to create novel pesticides and in material science to formulate specialty polymers and coatings with enhanced chemical resistance and thermal stability. [1]

Experimental Protocols: Synthesis

The synthesis of **2-(Trifluoromethyl)phenyl isothiocyanate** typically starts from its corresponding aniline, 2-(trifluoromethyl)aniline. Several general methods for converting an aromatic amine to an isothiocyanate are established. Below are representative protocols adapted from the literature.

Protocol 3.1: Synthesis via Thiophosgene

This is a common and effective method for preparing isothiocyanates.

- **Materials:** 2-(Trifluoromethyl)aniline, Thiophosgene (CSCl_2), a non-polar solvent (e.g., Dichloromethane, Toluene), and an aqueous base (e.g., Sodium Bicarbonate or Calcium Carbonate).
- **Procedure:**
 - Dissolve 2-(Trifluoromethyl)aniline in the chosen organic solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.
 - Slowly add a solution of thiophosgene (approximately 1.1 equivalents) in the same solvent to the cooled amine solution.

- Add an aqueous solution of the base to neutralize the HCl byproduct generated during the reaction.
- Allow the reaction to stir vigorously at room temperature until the starting amine is consumed (monitored by TLC or GC).
- Separate the organic layer, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to yield pure **2-(Trifluoromethyl)phenyl isothiocyanate**.

Protocol 3.2: Synthesis via Carbon Disulfide

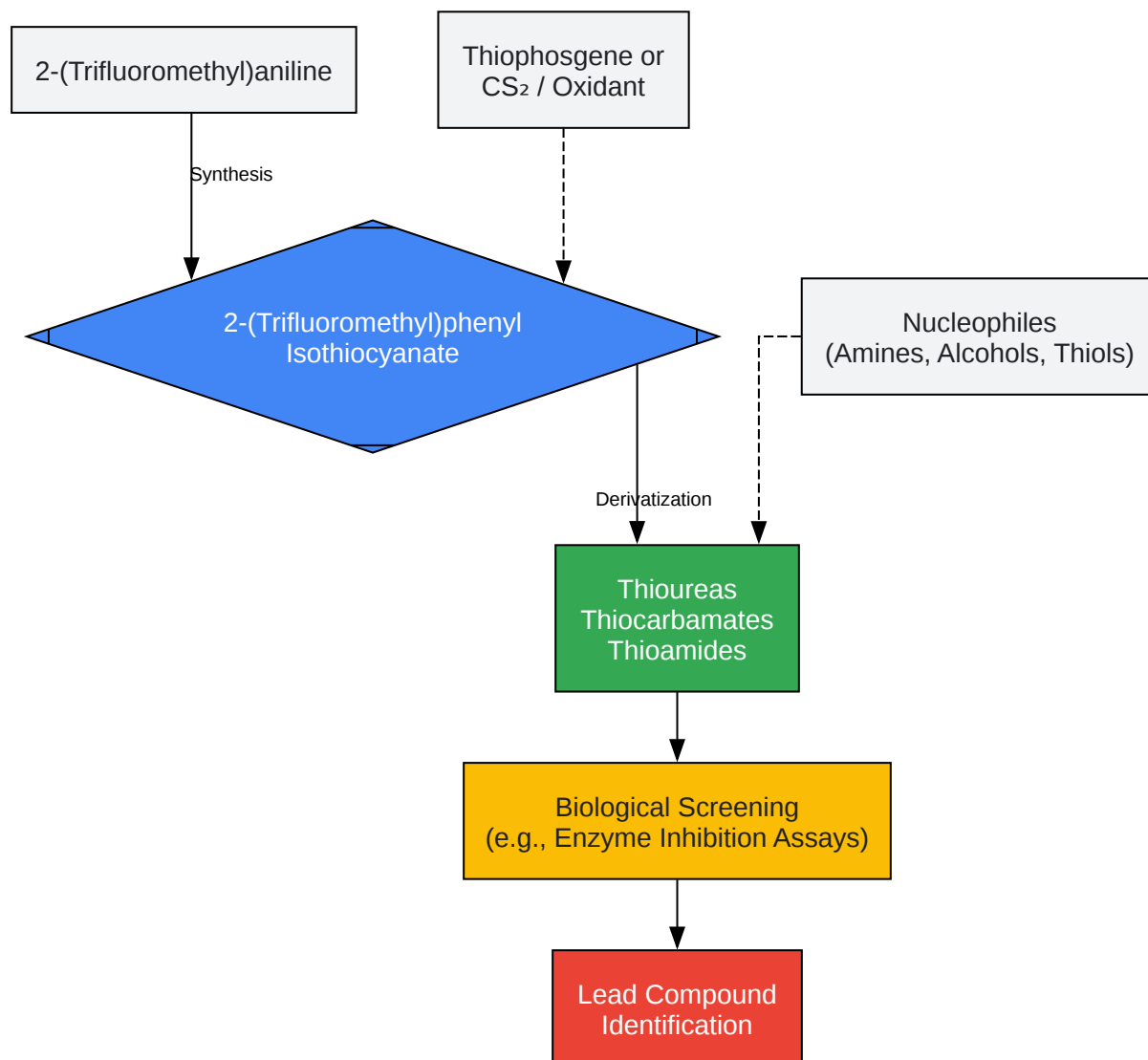
This method avoids the use of highly toxic thiophosgene.

- Materials: 2-(Trifluoromethyl)aniline, Carbon Disulfide (CS₂), a base (e.g., Potassium Carbonate or Triethylamine), an oxidizing agent (e.g., Sodium Persulfate or 1,1'-Thiocarbonyldiimidazole), and a suitable solvent system (e.g., Water/Ethyl Acetate or CH₂Cl₂).[\[6\]](#)
- Procedure (adapted from a general method):[\[6\]](#)
 - In a flask, combine 2-(Trifluoromethyl)aniline (1.0 eq.), water, Carbon Disulfide (2.5 eq.), and Potassium Carbonate (2.0 eq.).
 - Stir the mixture at room temperature overnight to form the dithiocarbamate salt intermediate.
 - Add Sodium Persulfate (1.0 eq.) and additional Potassium Carbonate (1.0 eq.) in water to the reaction mixture.
 - Continue stirring for 1-2 hours at room temperature to facilitate the oxidative conversion to the isothiocyanate.

- Extract the mixture with an organic solvent like Ethyl Acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude oil via column chromatography or vacuum distillation.

Logical and Experimental Workflows

The primary workflow involving **2-(Trifluoromethyl)phenyl isothiocyanate** is its application as a building block in synthetic chemistry. The diagram below illustrates its central role in accessing a diverse range of chemical entities for screening and development.



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Caption: Synthetic workflow using the target compound for drug discovery.

The diagram illustrates the synthesis of **2-(Trifluoromethyl)phenyl isothiocyanate** from its aniline precursor. This key intermediate then reacts with various nucleophiles to generate a

library of derivatives, which subsequently undergo biological screening to identify potential lead compounds for drug development. This logical progression highlights the compound's value in creating chemical diversity for therapeutic applications.

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